molecular formula C14H16N2O2 B2508069 (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid CAS No. 32701-82-9

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid

Cat. No.: B2508069
CAS No.: 32701-82-9
M. Wt: 244.294
InChI Key: BYCNUIJLVUTOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis and Conformational Studies :

    • The compound has been utilized in the study of molecular and crystal structures, particularly in understanding conformational isomerism. For instance, research by Foces-Foces et al. (1996) explored the crystal structures of certain pyrazole derivatives, including interactions with acetic acid, to understand their conformational isomerism using X-ray analysis and AM1 semi-empirical calculations (Foces-Foces et al., 1996).
  • Synthesis and Characterization of Complexes :

    • The compound has been used in the synthesis and characterization of various metal complexes. For example, Guerrero et al. (2008) synthesized metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands, demonstrating the versatile applications of pyrazole derivatives in inorganic chemistry (Guerrero et al., 2008).
  • Corrosion Inhibition Studies :

    • Pyrazole derivatives have shown potential as corrosion inhibitors. El Arrouji et al. (2020) investigated dimethyl-1H-pyrazole derivatives as corrosion inhibitors for mild steel, providing insights into the protective properties of these compounds (El Arrouji et al., 2020).
  • Chemical Synthesis and Spectral Evaluation :

    • Research on the synthesis of various pyrazole derivatives has been conducted to understand their properties. Pareek et al. (2010) focused on synthesizing and characterizing pyrazole derivatives, contributing to the understanding of their chemical behavior and potential applications (Pareek et al., 2010).
  • Development of Alternative Synthetic Approaches :

    • Researchers like Bijev and Prodanova (2004) have developed alternative synthetic pathways for pyrazole derivatives, highlighting the ongoing efforts to optimize and diversify the synthesis methods for these compounds (Bijev & Prodanova, 2004).
  • Exploration of Biological Activities :

    • While excluding drug use and dosage information as per your request, it's worth noting that research has been conducted into the biological activities of pyrazole derivatives. For instance, Şüküroğlu et al. (2005) explored the analgesic and anti-inflammatory activities of certain pyrazole derivatives (Şüküroğlu et al., 2005).

Mechanism of Action

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a class of compounds related to “(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid”, have been studied for their antiproliferative activity. They are thought to act as autophagy modulators, which could give them potent anticancer activity .

Properties

IUPAC Name

2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-13(8-14(17)18)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCNUIJLVUTOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.